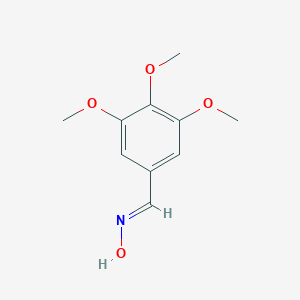

3,4,5-Trimethoxybenzaldehyde oxime

説明

3,4,5-Trimethoxybenzaldehyde oxime (PubChem CID: 6875502) is an oxime derivative of 3,4,5-trimethoxybenzaldehyde (TMB), a compound widely utilized as a synthetic intermediate in pharmaceuticals and bioactive molecules. TMB itself is a key precursor for trimethoprim, an antibacterial agent that synergizes with sulfonamides , and it also modulates tubulin dynamics by stimulating GTP hydrolysis . The oxime is synthesized via the condensation of TMB with hydroxylamine, a reaction analogous to the preparation of 4-methoxybenzaldehyde oxime (89% yield under aqueous basic conditions) .

特性

CAS番号 |

39201-89-3 |

|---|---|

分子式 |

C10H13NO4 |

分子量 |

211.21 g/mol |

IUPAC名 |

(NZ)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6- |

InChIキー |

QVZGKUBQTJBLKI-WDZFZDKYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=NO |

異性体SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N\O |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)C=NO |

Key on ui other cas no. |

39201-89-3 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxybenzaldehyde oxime can be synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods

For industrial applications, the synthesis of this compound often involves the use of p-cresol as a starting material. The process includes aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to form the aldehyde, which subsequently reacts with hydroxylamine to produce the oxime .

化学反応の分析

Types of Reactions

3,4,5-Trimethoxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile compounds.

Reduction: The oxime can be reduced to form amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

Oxidation: Nitrile derivatives.

Reduction: Amines.

Substitution: Various substituted benzaldehyde derivatives.

科学的研究の応用

Synthetic Routes

3,4,5-Trimethoxybenzaldehyde oxime can be synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production

For industrial applications, synthesis often involves starting with p-cresol. The process includes aromatic substitution followed by nucleophilic substitution with sodium methoxide to produce the aldehyde, which subsequently reacts with hydroxylamine to yield the oxime.

Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its oxime group allows for significant reactivity in organic synthesis, facilitating transformations crucial for drug development.

Biology

Research indicates potential biological activities , including antimicrobial properties. Studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines and may modulate cell signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its role in developing new therapeutic agents. Its ability to interact with various enzymes makes it a candidate for drug metabolism studies and enzyme inhibition research.

Industry

In industrial applications, this compound is utilized in producing plastic additives and other chemicals. Its unique properties make it valuable for synthesizing insecticides and other agrochemicals.

Case Study 1: Antitumor Activity

A series of derivatives based on this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. The most potent derivative induced apoptosis in a dose-dependent manner, highlighting its therapeutic potential in cancer treatment.

Case Study 2: Enzyme Inhibition

Inhibitory assays on DXP synthase revealed that derivatives of this compound effectively reduce enzyme activity at specific concentrations. The study characterized the structure-activity relationship (SAR) and identified key structural components necessary for inhibition.

作用機序

The mechanism of action of 3,4,5-trimethoxybenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

類似化合物との比較

Structural Isomers of Trimethoxybenzaldehyde and Their Oximes

The positional isomerism of methoxy groups on the benzaldehyde scaffold significantly impacts chemical and biological properties. Key isomers include:

Key Findings :

- Antifungal Activity : 2,4,6-Trimethoxybenzaldehyde exhibits superior anti-Candida efficacy compared to 3,4,5- and 2,3,4-isomers, inhibiting biofilm formation at sub-inhibitory concentrations . The oxime derivatives of these isomers likely follow similar trends, though specific data are lacking.

- Synthetic Utility : 3,4,5-Trimethoxybenzaldehyde is preferred in synthesizing combretastatin analogues and chalcone derivatives due to its electronic symmetry, which facilitates regioselective reactions .

- Molecular Recognition : 3,4,5-Trimethoxybenzaldehyde forms stronger interactions with metallacyclophanes than 2,4,5-isomers, attributed to optimized methoxy group orientation for π-π stacking .

Comparison with Other Benzaldehyde Oximes

Oximes derived from substituted benzaldehydes vary in reactivity and bioactivity:

Key Insights :

- Synthetic Efficiency : 4-Methoxybenzaldehyde oxime’s high yield contrasts with the lack of reported yields for this compound, suggesting optimization is needed for the latter .

- Safety Profile : Brominated oximes (e.g., 3-bromobenzaldehyde oxime) require stringent safety protocols, whereas methoxy-substituted oximes like this compound are likely less hazardous .

生物活性

3,4,5-Trimethoxybenzaldehyde oxime is a compound of significant interest in biological and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CHNO) features a benzene ring substituted with three methoxy groups and an oxime functional group. The presence of the oxime group enhances its reactivity and makes it suitable for various biochemical applications.

Target of Action:

This compound acts as an intermediate in the synthesis of various pharmaceutical drugs, suggesting it may have indirect effects on cellular functions through its role in drug metabolism and synthesis.

Mode of Action:

The oxime group allows for significant reactivity in organic synthesis, facilitating transformations that are crucial in drug development. It can undergo oxidation to form carboxylic acids or other derivatives, which may influence its biological activity.

Biochemical Pathways:

this compound interacts with various enzymes, particularly oxidoreductases, which play a role in the conversion of the oxime to other functional groups. This interaction is critical for its role in drug synthesis and metabolic processes.

Biological Activities

-

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit the growth of various pathogens by interacting with their metabolic pathways . -

Antitumor Activity:

In studies involving cancer cell lines such as MGC-803 (gastric cancer) and MCF-7 (breast cancer), compounds derived from this compound have shown promising antiproliferative effects. For instance, derivatives were evaluated for their ability to induce apoptosis in tumor cells . -

Enzyme Inhibition:

This compound has been identified as a competitive inhibitor against DXP synthase, which is crucial for the biosynthesis of certain antibiotics. The inhibition mechanism involves binding to the enzyme and preventing substrate interaction .

Case Study 1: Antitumor Activity

A series of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives were synthesized based on the structure of this compound. These compounds demonstrated significant cytotoxic effects against multiple cancer cell lines. The most potent derivative induced apoptosis in a dose-dependent manner, highlighting the therapeutic potential of this compound in cancer treatment .

Case Study 2: Enzyme Inhibition

Inhibitory assays conducted on DXP synthase revealed that this compound derivatives could effectively reduce enzyme activity at specific concentrations. The study characterized the structure-activity relationship (SAR) and identified key structural components necessary for inhibition .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。